N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide
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Overview
Description
N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide is a chemical compound with the molecular formula C21H21N3OS. This compound is known for its unique structure, which includes a quinazoline ring system, an allyl group, and a sulfanyl-acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated synthesis systems, and advanced purification techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of allyl-substituted derivatives .
Scientific Research Applications
N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The quinazoline ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity. The allyl group and sulfanyl-acetamide moiety may also contribute to its biological effects by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives, such as:
- N-(4-Methylphenyl)-2-[(6-methyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide
- N-(4-Ethylphenyl)-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide
Uniqueness
N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide is unique due to the presence of the allyl group, which can undergo various chemical transformations, and the sulfanyl-acetamide moiety, which enhances its biological activity.
Properties
Molecular Formula |
C21H21N3OS |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-(6-ethyl-2-phenylquinazolin-4-yl)sulfanyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C21H21N3OS/c1-3-12-22-19(25)14-26-21-17-13-15(4-2)10-11-18(17)23-20(24-21)16-8-6-5-7-9-16/h3,5-11,13H,1,4,12,14H2,2H3,(H,22,25) |
InChI Key |
ZLVNVTZKCFWRFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NCC=C)C3=CC=CC=C3 |
Origin of Product |
United States |
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